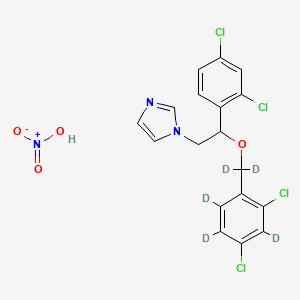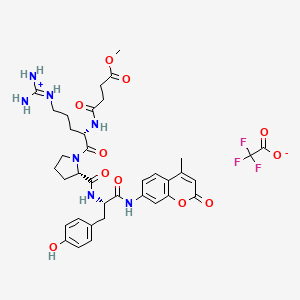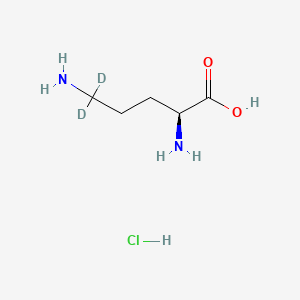
L-Ornithine-d2 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Ornithine-d2 (hydrochloride) is a deuterium-labeled form of L-Ornithine hydrochloride. L-Ornithine hydrochloride is a free amino acid that plays a central role in the urea cycle and is important for the disposal of excess nitrogen . The deuterium labeling in L-Ornithine-d2 (hydrochloride) makes it useful in various scientific research applications, particularly in metabolic studies.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of L-Ornithine hydrochloride involves dissolving L-arginine in water, adding crown ether and calcium hydroxide, stirring while heating, and then adding choline. The reaction mixture is cooled, and sulfuric acid is used to regulate the pH value. The mixture is filtered to remove calcium sulfate, vacuum concentrated, and then a saturated solution of barium hydroxide is used to regulate the pH value again. After filtering to remove barium sulfate, hydrochloric acid is added to regulate the pH value, followed by vacuum concentration, addition of alcohol, cooling, and filtering .
Industrial Production Methods
Industrial production of L-Ornithine hydrochloride can be achieved through microbial fermentation using strains such as Corynebacterium glutamicum. This method is eco-friendly and sustainable, although the production capacity is often low and requires optimization through metabolic engineering .
化学反应分析
Types of Reactions
L-Ornithine-d2 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: Conversion to L-arginine.
Reduction: Formation of polyamines such as putrescine and spermine.
Substitution: Reaction with other amino acids or compounds to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: For conversion to L-arginine.
Reducing agents: For the formation of polyamines.
Acids and bases: For pH regulation during reactions.
Major Products Formed
The major products formed from these reactions include L-arginine, putrescine, and spermine, which are important for various biological processes .
科学研究应用
L-Ornithine-d2 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound for tracing metabolic pathways.
Biology: Studied for its role in the urea cycle and nitrogen disposal.
Industry: Used in the production of amino acids and other derivatives through microbial fermentation.
作用机制
L-Ornithine-d2 (hydrochloride) is metabolized to L-arginine, which stimulates the pituitary release of growth hormone. This process is crucial for the disposal of excess nitrogen and the synthesis of polyamines. The molecular targets involved include enzymes in the urea cycle and pathways related to nitrogen metabolism .
相似化合物的比较
L-Ornithine-d2 (hydrochloride) is unique due to its deuterium labeling, which makes it particularly useful for metabolic studies. Similar compounds include:
L-Ornithine hydrochloride: The non-labeled form, used in similar applications but without the benefits of deuterium labeling.
L-Arginine: Another amino acid involved in the urea cycle, with similar metabolic functions.
Putrescine and Spermine: Polyamines derived from L-Ornithine, important for cell growth and differentiation
L-Ornithine-d2 (hydrochloride) stands out due to its enhanced stability and traceability in scientific research applications.
属性
分子式 |
C5H13ClN2O2 |
|---|---|
分子量 |
170.63 g/mol |
IUPAC 名称 |
(2S)-2,5-diamino-5,5-dideuteriopentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1/i3D2; |
InChI 键 |
GGTYBZJRPHEQDG-UWCRBIBNSA-N |
手性 SMILES |
[2H]C([2H])(CC[C@@H](C(=O)O)N)N.Cl |
规范 SMILES |
C(CC(C(=O)O)N)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


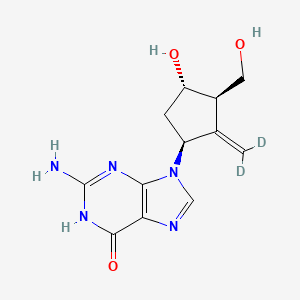
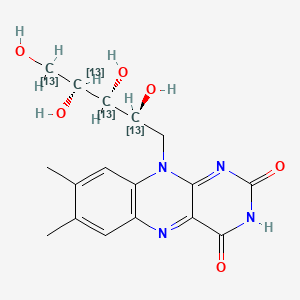
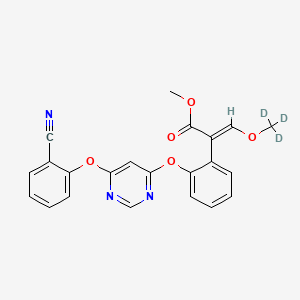
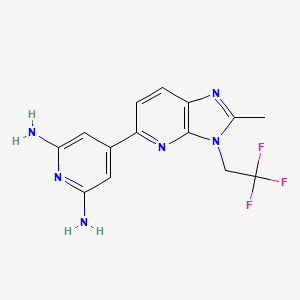
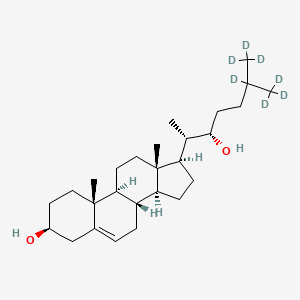
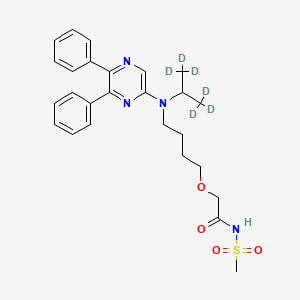
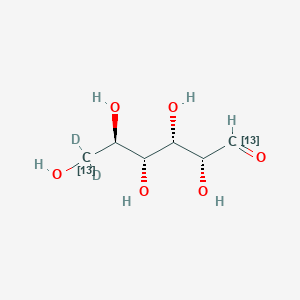
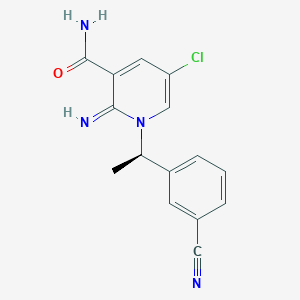
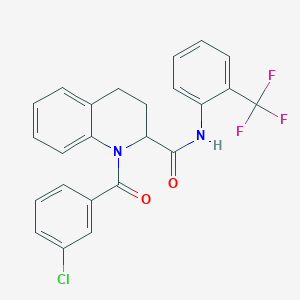
![3-[4-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)phenyl]-1,1-dimethylurea](/img/structure/B12410768.png)
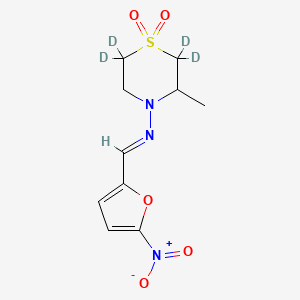
![3,6-Dideuterio-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12410776.png)
